molecular formula C8H6BrF2NO3 B1448677 2-Bromo-4-difluoromethoxy-6-nitrotoluene CAS No. 1805527-19-8

2-Bromo-4-difluoromethoxy-6-nitrotoluene

Cat. No.: B1448677
CAS No.: 1805527-19-8
M. Wt: 282.04 g/mol
InChI Key: YNJYZMLNIBXGJG-UHFFFAOYSA-N
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Description

2-Bromo-4-difluoromethoxy-6-nitrotoluene is a versatile organic compound characterized by the presence of bromine, difluoromethoxy, and nitro functional groups on a toluene ring

Synthetic Routes and Reaction Conditions:

  • Bromination: The compound can be synthesized by the bromination of 4-difluoromethoxy-6-nitrotoluene using bromine in the presence of a suitable catalyst.

  • Nitration: Starting from 2-bromo-4-difluoromethoxytoluene, nitration can be achieved using nitric acid and sulfuric acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to carboxylic acids.

  • Reduction: The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid.

  • Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Iron, hydrochloric acid, hydrogen gas.

  • Substitution: Sodium hydroxide, potassium iodide.

Major Products Formed:

  • Oxidation: Nitroso derivatives, carboxylic acids.

  • Reduction: Amines.

  • Substitution: Bromide salts, iodide derivatives.

Scientific Research Applications

2-Bromo-4-difluoromethoxy-6-nitrotoluene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in materials science for the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-Bromo-4-difluoromethoxy-6-nitrotoluene exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would vary based on the biological system and the intended use.

Comparison with Similar Compounds

  • 2-Bromo-4-fluoro-6-nitrotoluene

  • 2-Bromo-4-methoxy-6-nitrotoluene

  • 2-Bromo-4-chloro-6-nitrotoluene

Uniqueness: 2-Bromo-4-difluoromethoxy-6-nitrotoluene stands out due to the presence of the difluoromethoxy group, which imparts unique chemical properties compared to its analogs. This group enhances the compound's reactivity and stability, making it particularly useful in specific applications.

Properties

IUPAC Name

1-bromo-5-(difluoromethoxy)-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c1-4-6(9)2-5(15-8(10)11)3-7(4)12(13)14/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJYZMLNIBXGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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